VHL Ligand 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

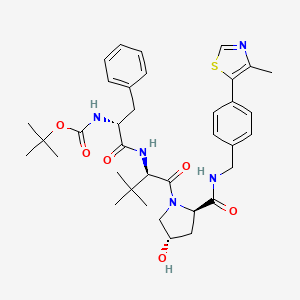

VHL Ligand 4 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is crucial in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, inducing the target’s ubiquitination and subsequent degradation via the ubiquitin-proteasome system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VHL Ligand 4 typically involves the amidation of commercial Boc-L-Hydroxyproline with 4-bromobenzylamine using HATU and DIPEA in anhydrous acetonitrile at room temperature for 13 hours. This reaction yields the desired product in high yields after column chromatography . Another approach involves the use of Pd(OAc)2 and Pd-PEPPSI-IPr for the key C–H arylation of 4-methylthiazole, resulting in a unified five-step route for the preparation of the ligand .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

VHL Ligand 4 undergoes various chemical reactions, including amidation, arylation, and deprotection. These reactions are crucial for the synthesis and functionalization of the ligand .

Common Reagents and Conditions

Amidation: Boc-L-Hydroxyproline and 4-bromobenzylamine using HATU and DIPEA in anhydrous acetonitrile.

Arylation: Pd(OAc)2 and Pd-PEPPSI-IPr for C–H arylation of 4-methylthiazole.

Deprotection: TFA/CH2Cl2 solution for Boc group removal.

Major Products Formed

The major products formed from these reactions include the desired this compound and its intermediates, such as Boc-protected benzylic amine and arylated 4-methylthiazole .

Wissenschaftliche Forschungsanwendungen

VHL Ligand 4 is extensively used in scientific research, particularly in the development of PROTACs. These chimeras are designed to induce the degradation of target proteins by recruiting the VHL E3 ligase. This approach has significant applications in:

Chemistry: Development of novel chemical tools for targeted protein degradation.

Biology: Studying protein-protein interactions and cellular pathways.

Medicine: Potential therapeutic applications in cancer treatment by degrading disease-related proteins.

Industry: Development of new drugs and therapeutic strategies.

Wirkmechanismus

VHL Ligand 4 exerts its effects by binding to the VHL E3 ubiquitin ligase, which is part of the ubiquitin-proteasome system. This binding recruits substrates such as hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ligand’s interaction with the E3 ligase is crucial for the formation of PROTACs, which induce the degradation of target proteins by hijacking the ubiquitin-proteasome pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cereblon (CRBN) Ligands: These ligands are also used in the development of PROTACs but differ in their target selectivity and stability.

Nutlin: Binds to MDM2 and disrupts MDM2–p53 interaction, used in early PROTAC development.

Uniqueness of VHL Ligand 4

This compound is unique due to its high binding affinity for the VHL E3 ligase and its ability to induce targeted protein degradation effectively. Its structure allows for efficient recruitment of the E3 ligase, making it a valuable tool in the development of PROTACs .

Eigenschaften

Molekularformel |

C36H47N5O6S |

|---|---|

Molekulargewicht |

677.9 g/mol |

IUPAC-Name |

tert-butyl N-[(2R)-1-[[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C36H47N5O6S/c1-22-29(48-21-38-22)25-15-13-24(14-16-25)19-37-32(44)28-18-26(42)20-41(28)33(45)30(35(2,3)4)40-31(43)27(17-23-11-9-8-10-12-23)39-34(46)47-36(5,6)7/h8-16,21,26-28,30,42H,17-20H2,1-7H3,(H,37,44)(H,39,46)(H,40,43)/t26-,27+,28+,30-/m0/s1 |

InChI-Schlüssel |

QPXYGKNUUIZYPA-CIXDGQAGSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)

![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)

![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)

![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)